Cas no 1806950-67-3 (2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile)

2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile is a fluorinated and iodinated pyridine derivative with a nitrile functional group, offering versatile reactivity for synthetic applications. The presence of difluoromethyl and iodo substituents enhances its utility in cross-coupling reactions, while the nitro and nitrile groups provide additional sites for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated and halogenated heterocycles are often key intermediates. Its structural features enable selective modifications, making it a useful building block for the development of bioactive molecules. High purity and stability ensure reliable performance in demanding synthetic processes.
2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile structure
1806950-67-3 structure
商品名:2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile
CAS番号:1806950-67-3
MF:C8H4F2IN3O2
メガワット:339.037540435791
CID:4893866

2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile
    • インチ: 1S/C8H4F2IN3O2/c9-8(10)7-6(11)5(14(15)16)3-4(13-7)1-2-12/h3,8H,1H2
    • InChIKey: VKAJSVNGIADVHA-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(CC#N)N=C1C(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 314
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 82.5

2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029022185-500mg
2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile
1806950-67-3 95%
500mg
$1,786.10 2022-03-31
Alichem
A029022185-1g
2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile
1806950-67-3 95%
1g
$3,184.50 2022-03-31
Alichem
A029022185-250mg
2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile
1806950-67-3 95%
250mg
$970.20 2022-03-31

2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile 関連文献

2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrileに関する追加情報

2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile (CAS No. 1806950-67-3): An Overview

2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile (CAS No. 1806950-67-3) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents.

The molecular structure of 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile is composed of a pyridine ring substituted with a difluoromethyl group, an iodine atom, a nitro group, and an acetonitrile moiety. These functional groups contribute to the compound's distinct chemical properties and reactivity, making it a valuable building block for the synthesis of more complex molecules.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance the pharmacokinetic properties of lead molecules. The presence of the difluoromethyl group in 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile can significantly influence its metabolic stability and bioavailability, which are crucial factors in the development of effective drugs.

The iodine atom in the structure provides a versatile handle for further functionalization through various chemical reactions. Iodine is known for its high reactivity and can be readily converted into other functional groups, such as bromine or fluorine, using standard organic chemistry techniques. This flexibility makes 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile an attractive starting material for the synthesis of diverse derivatives with potential biological activities.

The nitro group in 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile is another key feature that contributes to its utility in medicinal chemistry. Nitro compounds are known for their ability to undergo reduction to form amino groups, which can be further modified to introduce additional functionalities. This property is particularly useful in the design of prodrugs and other bioactive molecules.

The acetonitrile moiety in the structure adds another layer of complexity and functionality to 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile. Acetonitriles are commonly used as solvents and reagents in organic synthesis due to their high polarity and low boiling point. In this context, the acetonitrile group can serve as a reactive site for various chemical transformations, such as nucleophilic substitution reactions.

In terms of its applications, 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile has shown promise in several areas of research. For instance, it has been investigated as a potential lead compound for the development of antiviral agents. The unique combination of functional groups in this molecule may confer antiviral activity by interfering with viral replication processes or by modulating host cell signaling pathways.

Beyond antiviral applications, 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile has also been explored for its potential as an anticancer agent. Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its utility as a starting point for the design of more potent and selective anticancer drugs.

The versatility of 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile extends to its use as a synthetic intermediate in the preparation of other bioactive molecules. Its structural features make it an ideal candidate for combinatorial chemistry approaches, where large libraries of compounds can be rapidly generated and screened for biological activity.

In conclusion, 2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetonitrile (CAS No. 1806950-67-3) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups provides a robust platform for the development of new therapeutic agents and other bioactive molecules. Ongoing research continues to uncover new possibilities and applications for this versatile compound.

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